Thermal Stability: Ethyl Isonipecotate vs. Ethyl Nipecotate (Positional Isomer)
Ethyl isonipecotate (4‑carboxylate) degrades significantly more slowly than its 3‑carboxylate regioisomer, ethyl nipecotate, under identical thermal conditions. This is a direct head-to-head thermolysis comparison conducted in a chemical minireactor with GC‑MS quantification [1].
| Evidence Dimension | Thermal degradation activation energy (Ea) |
|---|---|
| Target Compound Data | 44.16 ± 0.38 kcal·mol⁻¹ |
| Comparator Or Baseline | Ethyl nipecotate: 41.14 ± 0.15 kcal·mol⁻¹ |
| Quantified Difference | ΔEa = 3.02 kcal·mol⁻¹ (7.3% higher for target). Pre-exponential factor: ethyl isonipecotate 6.073×10¹² s⁻¹ vs. ethyl nipecotate 6.315×10¹² s⁻¹. |
| Conditions | Thermolysis at five temperatures in the range 523–563 K, chemical minireactor, first-order unimolecular decomposition, GC‑MS quantification. |
Why This Matters
The higher activation energy translates directly to slower thermal degradation, affording a wider safe operating temperature window for high-temperature synthetic steps and improving shelf-life under thermal stress.
- [1] Espitia, A.A.; Lafont, J.J. Cinética y Mecanismo de la descomposición Térmica del Nipecotato de Etilo e Isonipecotato de Etilo. Inf. tecnol. 2013, 24(6), 85-92. Table 2: Activation energies. View Source
